molecular formula C10H10O4 B2978094 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid CAS No. 68281-27-6

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B2978094
CAS No.: 68281-27-6
M. Wt: 194.186
InChI Key: PNXYEGILYPEDQA-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of 1,4-benzodioxane, a bicyclic structure consisting of a benzene ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be achieved through several methods. One common approach involves the ring-closing metathesis of suitable precursors using catalysts such as the nitro-Grela catalyst . This method provides high enantioselectivity and efficiency. Another method involves the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines using catalysts like [Ir(cod)Cl]2/BIDIME-dimer .

Industrial Production Methods

Industrial production of this compound may involve large-scale ring-closing metathesis or hydrogenation processes, optimized for high yield and purity. The choice of catalyst and reaction conditions is crucial to ensure the desired enantioselectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts are used for hydrogenation reactions.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on α-adrenergic receptors, leading to various physiological effects such as vasodilation and reduced blood pressure . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be compared with other similar compounds, such as:

    1,4-Benzodioxane-2-carboxylic acid: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

    2,3-Dihydro-1,4-benzodioxine: Lacks the carboxylic acid group, which influences its solubility and chemical behavior.

    2-Methyl-1,4-benzodioxane: Lacks the dihydro structure, which may impact its stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-2H-1,4-benzodioxine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXYEGILYPEDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture (23.7 g) of 2-hydroxymethyl-2-methyl-1,4-benzodioxan and 3-hydroxy-3-methyl-2H-1,5-benzodioxepine (~3:1 ratio; prepared according to the method of A. Salimbeni, E. Manghisi, J. Heterocyclic Chem., 17, 489, 1980) was stirred with 1 N aqueous sodium hydroxide solution (135 ml) and cooled to 0°-10°. A solution of potassium permanganate (42 g) in water (165 ml) was added slowly so that the temperature was maintained below 10°. After 48 hours at room temperature the mixture was filtered and the filtrate acidified with 1 M aqueous sulphuric acid and extracted with methylene chloride. The extracts were washed with aqueous sodium bicarbonate solution and the aqueous layer was acidified with sulphuric acid. Extraction with methylene chloride followed by washing, drying and evaporation of the extracts gave the carboxylic acid (11.5 g); m.p. 125°-129.5°.
Quantity
23.7 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
135 mL
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reactant
Reaction Step Four
Quantity
42 g
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reactant
Reaction Step Five
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Quantity
165 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Jones' reagent (33.3 ml.) was added dropwise to a stirred solution of 2-hydroxymethyl-2-methyl-1,4-benzodioxan (5 g.) in acetone (300 ml.) at 5° C., then the reaction was allowed to attain room temperature. Isopropanol (10 ml.) was then added followed by water (200 ml.), the solution extracted with chloroform and the extracts evaporated in vacuo. The residual oil was taken up in chloroform (200 ml.) then extracted with dilute sodium bicarbonate solution and the aqueous phase further washed with chloroform. The aqueous phase was then acidified with hydrochloric acid, extracted with chloroform, the combined extracts washed with water, dried (MgSO4) and evaporated in vacuo ti give 2-methyl-1,4-benzodioxan-2-carboxylic acid (1.7 g.). A sample was recrystallized from toluene, m.p. 133°-134° C.
Name
Jones' reagent
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
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Quantity
200 mL
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reactant
Reaction Step Three

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